molecular formula C11H16N2S B1364161 1-Butyl-3-phenylthiourea CAS No. 6336-01-2

1-Butyl-3-phenylthiourea

Cat. No.: B1364161
CAS No.: 6336-01-2
M. Wt: 208.33 g/mol
InChI Key: MXLMUGKRDLWVJZ-UHFFFAOYSA-N
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Description

1-Butyl-3-phenylthiourea is an organosulfur compound with the molecular formula C₁₁H₁₆N₂S. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical properties. The compound features a butyl group and a phenyl group attached to the thiourea moiety, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-phenylthiourea can be synthesized through the reaction of phenyl isothiocyanate with butylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:

C6H5NCS+C4H9NH2C6H5NHC(S)NHC4H9\text{C}_6\text{H}_5\text{NCS} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHC(S)NH}\text{C}_4\text{H}_9 C6​H5​NCS+C4​H9​NH2​→C6​H5​NHC(S)NHC4​H9​

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol groups using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in polar solvents under mild conditions.

Major Products:

Scientific Research Applications

1-Butyl-3-phenylthiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Butyl-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby modulating neurotransmission. The compound’s thiourea moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Butyl-3-cyclohexylthiourea
  • 1-tert-Butyl-3-cyclohexylthiourea
  • 1-(3-chlorophenyl)-3-cyclohexylthiourea
  • 1-(1,1-dibutyl)-3-phenylthiourea
  • 1-(2-chlorophenyl)-3-phenylthiourea
  • 1-(4-chlorophenyl)-3-phenylthiourea

Comparison: 1-Butyl-3-phenylthiourea is unique due to its specific butyl and phenyl substitutions, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

1-butyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2S/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLMUGKRDLWVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212752
Record name Urea, 1-butyl-3-phenyl-2-thio-
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Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6336-01-2
Record name N-Butyl-N′-phenylthiourea
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Record name Urea, 1-butyl-3-phenyl-2-thio-
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Record name 1-Butyl-3-phenylthiourea
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Record name 3-butyl-1-phenylthiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-butyl-3-phenylthiourea advantageous over existing rCBF tracers like iodoantipyrine?

A: Research indicates that this compound exhibits superior diffusion into brain tissue compared to iodoantipyrine, particularly in regions with high blood flow rates. This characteristic stems from its higher lipid solubility. [] The study demonstrated that this compound achieved a single-pass extraction value of 0.730 in rat brains, surpassing iodoantipyrine's 0.553 value. [] This enhanced diffusion makes this compound a potentially more accurate tracer for measuring rCBF, especially in areas with rapid blood flow.

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